molecular formula C12H8I2N2O B3249710 3,3'-Diiodoazoxybenzene CAS No. 19618-17-8

3,3'-Diiodoazoxybenzene

Cat. No. B3249710
CAS RN: 19618-17-8
M. Wt: 450.01 g/mol
InChI Key: GRWXCTMEYYYJQZ-UHFFFAOYSA-N
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Description

3,3'-Diiodoazoxybenzene (DIAB) is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is capable of initiating a wide range of chemical reactions. DIAB has been used in various fields of research, including organic synthesis, material science, and biochemistry.

Scientific Research Applications

Crystal Structure Analysis

  • X-Ray and Electron Diffraction Studies : Research by Hendricks et al. (1933) explored the crystal structures of diiodobenzenes, including 3,3'-diiodoazoxybenzene, using x-ray and electron diffraction techniques. These studies are crucial for understanding the molecular and crystal structure, which has implications in materials science and molecular engineering (Hendricks, Maxwell, Mosley, & Jefferson, 1933).

Organic Synthesis and Catalysis

  • Synthesis of Complex Organic Compounds : Toyoshima et al. (2013) demonstrated the synthesis of complex organic structures like dibenz[a,j]anthracene using derivatives of diiodobenzenes. Such syntheses are significant for developing new organic compounds with potential applications in pharmaceuticals and materials science (Toyoshima, Yoshida, & Watanabe, 2013).
  • Catalysis in Organic Reactions : The study by Maity et al. (2015) on IrIII complexes using derivatives of diiodobenzenes highlights the role of these compounds in catalysis, particularly in transfer hydrogenation reactions, which is fundamental in organic chemistry (Maity, Meer, Hohloch, & Sarkar, 2015).

Material Science and Engineering

  • Advanced Materials Development : Research by Jian-ping (2006) on the green synthesis of dibromoazoxybenzene, a related compound, and its crystal structure contributes to the development of new materials with potential applications in electronics and photonics (Jian-ping, 2006).
  • Electronic and Geometric Structure Analysis : The study by Fokin et al. (1991) using the MNDO method for calculating the electronic and geometric structure of halogen derivatives of azoxybenzenes, including diiodo derivatives, provides insights crucial for the design of electronic materials (Fokin, Bogachuk, Vorob'eva, Raevskii, Borisov, & Kolomiets, 1991).

properties

IUPAC Name

(3-iodophenyl)-(3-iodophenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWXCTMEYYYJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N=[N+](C2=CC(=CC=C2)I)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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